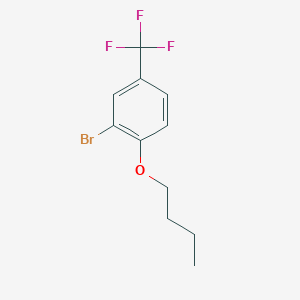

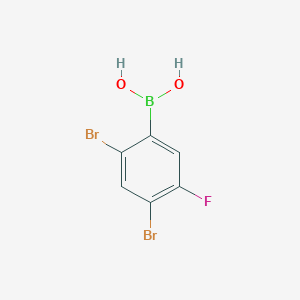

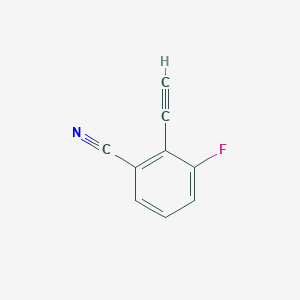

![molecular formula C11H7ClN4OS B1459974 1-(3-氯苯基)-6-巯基-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮 CAS No. 929973-42-2](/img/structure/B1459974.png)

1-(3-氯苯基)-6-巯基-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮

描述

1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C11H7ClN4OS and its molecular weight is 278.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌活性

吡唑并[3,4-d]嘧啶,包括所讨论的化合物,以抑制真核蛋白激酶而闻名其抗癌活性 . 它们在减少细胞分裂和/或诱导肿瘤细胞凋亡方面显示出有希望的结果 . 该化合物的一些衍生物对 MCF-7(乳腺腺癌)表现出更好的抑制活性,IC50 值在微摩尔范围内 .

抗菌特性

最近,吡唑并[3,4-d]嘧啶因其潜在的抗菌特性而变得越来越有吸引力 . 它们对金黄色葡萄球菌和大肠杆菌表现出活性 . 这使得它们成为预防和治疗癌症患者细菌感染的潜在候选药物 .

激酶抑制剂

已知这些化合物可以抑制人蛋白激酶 . 这种抑制可以导致细胞分裂的预防,使它们在癌症治疗中有效 .

自由基清除

一些吡唑并[3,4-d]嘧啶已显示出自由基清除活性 . 这种特性在治疗由氧化应激引起的疾病方面可能是有益的。

双活性化合物

同一分子中抗癌和抗菌活性的结合在癌症治疗期间可能特别有利,因为对细菌感染的易感性会增加 .

多种衍生物的合成

该化合物可用作合成多种 3-ArS/ArSe 衍生物的底物 . 这些衍生物在药物化学中可以有广泛的应用。

作用机制

- The compound inhibits tyrosine kinases, disrupting downstream signaling pathways. This interference affects cell growth, survival, and other cellular processes .

- ERK inhibition may further impact cancer cell proliferation and differentiation .

Target of Action

- The primary targets of this compound include:

- These enzymes play a crucial role in cell signaling and regulation. They phosphorylate amino acids on substrate proteins, leading to downstream cellular changes such as cell growth, migration, differentiation, apoptosis, and death . ERKs are involved in cell proliferation, differentiation, and survival. Inhibition of ERKs can impact cancer cell behavior . The compound also interacts with phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS, and fibroblast growth factor receptors .

Mode of Action

Biochemical Pathways

- The affected pathways include:

- Growth factor ligands bind to RTKs’ extracellular regions, leading to receptor activation through ligand-induced dimerization or oligomerization. This activates protein tyrosine kinases, triggering downstream signaling .

生化分析

Biochemical Properties

1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in biochemical reactions, primarily through its interaction with cyclin-dependent kinases (CDKs). CDKs are essential enzymes that regulate the cell cycle by phosphorylating key proteins involved in cell division. The compound acts as an inhibitor of CDK2/cyclin A2, thereby preventing the phosphorylation of target proteins and halting cell cycle progression . This interaction is characterized by the formation of hydrogen bonds between the compound and the active site of CDK2, leading to enzyme inhibition .

Cellular Effects

The effects of 1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one on various cell types are profound. In cancer cells, the compound induces cell cycle arrest at the G0-G1 phase, thereby inhibiting cell proliferation . Additionally, it promotes apoptosis, or programmed cell death, by activating caspase-3 and suppressing anti-apoptotic proteins such as Bcl-2 . These effects are mediated through the inhibition of CDK2, which disrupts cell signaling pathways and gene expression involved in cell survival and proliferation .

Molecular Mechanism

At the molecular level, 1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one exerts its effects by binding to the active site of CDK2. This binding is facilitated by hydrogen bonds with key amino acids in the enzyme’s active site, such as Leu83 . The inhibition of CDK2 leads to a decrease in the phosphorylation of downstream targets, resulting in cell cycle arrest and apoptosis . Furthermore, the compound’s interaction with CDK2 alters gene expression patterns, promoting the expression of pro-apoptotic genes and suppressing anti-apoptotic genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . The effects may diminish over time due to the development of resistance mechanisms in some cell populations .

Dosage Effects in Animal Models

In animal models, the effects of 1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one vary with different dosages. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed . The therapeutic window for the compound is relatively narrow, necessitating careful dosage optimization to achieve maximum efficacy with minimal adverse effects .

Metabolic Pathways

1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is metabolized primarily in the liver through phase I and phase II metabolic pathways . The compound undergoes oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolites are then excreted through the urine and feces . The compound’s interaction with cytochrome P450 enzymes plays a significant role in its metabolism, influencing its pharmacokinetic properties and bioavailability .

Transport and Distribution

Within cells and tissues, 1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is transported and distributed through passive diffusion and active transport mechanisms . The compound’s lipophilicity allows it to diffuse easily across cell membranes, while specific transporters facilitate its uptake and distribution within cells . Once inside the cell, the compound accumulates in the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is primarily in the cytoplasm and nucleus . The compound’s ability to target these compartments is influenced by its chemical structure and post-translational modifications . In the nucleus, the compound interacts with CDK2 and other nuclear proteins, modulating gene expression and cell cycle progression . In the cytoplasm, it influences various signaling pathways involved in cell survival and apoptosis .

属性

IUPAC Name |

1-(3-chlorophenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN4OS/c12-6-2-1-3-7(4-6)16-9-8(5-13-16)10(17)15-11(18)14-9/h1-5H,(H2,14,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQLSEOYRIQWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)NC(=S)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

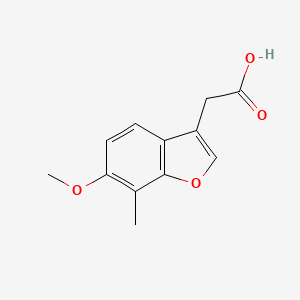

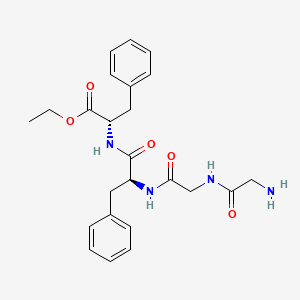

![2-({2-[(4-Methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate](/img/structure/B1459893.png)

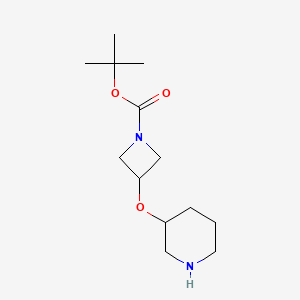

![Racemic-(3S,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1459903.png)

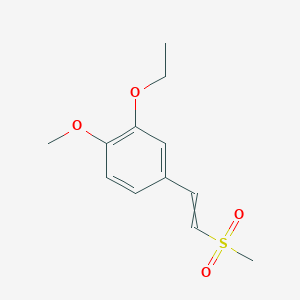

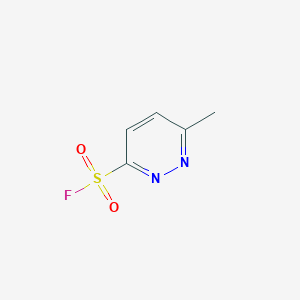

![1,6-Dimethyl-2-oxo-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydro-pyridine-3-carboxylic acid methyl ester](/img/structure/B1459905.png)

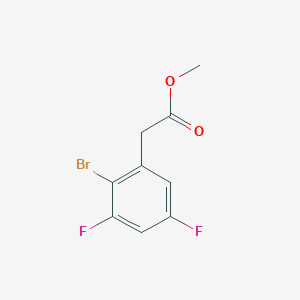

![Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1459908.png)